molecular formula C14H19N3O B4420710 N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide

N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide

Cat. No.: B4420710
M. Wt: 245.32 g/mol
InChI Key: IWVAWJXSDPGCAZ-UHFFFAOYSA-N
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Description

N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide is a chemical compound with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide can be achieved through a multi-step process. One common method involves the reaction of 2-aminobenzimidazole with propyl bromide to form 1-propyl-2-aminobenzimidazole. This intermediate is then reacted with propanoyl chloride in the presence of a base such as sodium bicarbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzimidazole compounds.

Scientific Research Applications

N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, resulting in the disruption of microtubule formation and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide is unique due to its specific structural features and diverse biological activities. Unlike other benzimidazole derivatives, it possesses a propyl group at the 1-position and a propanamide moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-propylbenzimidazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-9-17-12-8-6-5-7-11(12)16-13(17)10-15-14(18)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVAWJXSDPGCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CNC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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